3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl and an ethyl group attached to the pyrazole ring, along with a propiolic acid moiety, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester, followed by cyclization.
Introduction of the cyclopropyl and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Addition of the propiolic acid moiety: This step involves the reaction of the pyrazole derivative with propiolic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid include other pyrazole derivatives, such as:
- 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)propiolic acid
- 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)acrylic acid
These compounds share structural similarities but differ in the specific substituents attached to the pyrazole ring. The uniqueness of this compound lies in its specific combination of cyclopropyl, ethyl, and propiolic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15/h7-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
IMTYQJOMPNJKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.